Product packaging for 3-Methoxy-6-piperazin-1-ylpyridazine(Cat. No.:CAS No. 83774-21-4)

3-Methoxy-6-piperazin-1-ylpyridazine

Cat. No.: B3003966
CAS No.: 83774-21-4
M. Wt: 194.238
InChI Key: UHUQMOCHDLJAKS-UHFFFAOYSA-N
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Description

3-Methoxy-6-piperazin-1-ylpyridazine (CAS 1338655-25-6) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine core substituted with a methoxy group and a piperazine moiety, a structure common in the development of pharmacologically active molecules. Compounds with this core structure have been investigated as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an important epigenetic enzyme target . LSD1 plays a key role in regulating gene expression by demethylating histone H3, and its overexpression is associated with certain cancers, including leukemia and solid tumors . Research indicates that inhibitors based on the pyridazine-piperazine scaffold can effectively block LSD1 activity, leading to increased cellular levels of methylated histone H3K4 and the inhibition of cancer cell proliferation . Furthermore, structurally similar pyridazine-piperazine compounds have been identified as ligands for viral proteins, suggesting potential broader applications in infectious disease research . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O B3003966 3-Methoxy-6-piperazin-1-ylpyridazine CAS No. 83774-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-9-3-2-8(11-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUQMOCHDLJAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 6 Piperazin 1 Ylpyridazine and Its Derivatives

Synthetic Access to the 3-Methoxy-6-piperazin-1-ylpyridazine Scaffold

The construction of the this compound scaffold is a multi-step process that involves the initial formation of a pyridazine (B1198779) core, followed by the introduction of the methoxy (B1213986) and piperazinyl substituents. A common and efficient strategy relies on the use of 3,6-dichloropyridazine (B152260) as a key intermediate.

Development of Pyridazine Core Precursors

The primary precursor for the synthesis of this compound is 3,6-dichloropyridazine. This starting material is typically synthesized from maleic hydrazide, which is commercially available or can be prepared from the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate. The conversion of maleic hydrazide to 3,6-dichloropyridazine is a well-established process, commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The reaction involves the replacement of the hydroxyl groups of the tautomeric form of maleic hydrazide with chlorine atoms. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity of the desired 3,6-dichloropyridazine.

Synthesis of Substituted Piperazine (B1678402) Intermediates

While the parent piperazine is readily available, the synthesis of derivatives of this compound often requires piperazine intermediates with specific substitutions on one of the nitrogen atoms. A variety of synthetic methods are available for the preparation of N-substituted piperazines.

One common approach is the N-alkylation or N-arylation of a mono-protected piperazine, such as N-Boc-piperazine. The protecting group directs the substitution to the free secondary amine. The subsequent deprotection of the second nitrogen atom provides the desired monosubstituted piperazine. Another strategy involves the direct reaction of piperazine with an excess of an alkylating or arylating agent, followed by separation of the mono- and di-substituted products. Reductive amination of piperazine with aldehydes or ketones is another versatile method for introducing a wide range of substituents.

Key Chemical Coupling and Cyclization Strategies for Scaffold Assembly

The assembly of the this compound scaffold from 3,6-dichloropyridazine is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The two chlorine atoms on the pyridazine ring have different reactivities, which can be exploited to achieve selective substitution.

The first step generally involves the introduction of the methoxy group by reacting 3,6-dichloropyridazine with sodium methoxide (B1231860) in methanol (B129727). This reaction is a nucleophilic displacement of one of the chlorine atoms by the methoxide ion. The choice of solvent and temperature is important to control the selectivity and yield of this step.

The resulting intermediate, 3-chloro-6-methoxypyridazine (B157567), is then subjected to a second nucleophilic substitution with piperazine or a substituted piperazine derivative. This reaction typically requires heating and may be carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The greater nucleophilicity of the piperazine nitrogen compared to the methoxide oxygen allows for the selective displacement of the remaining chlorine atom.

An alternative approach involves reversing the order of substitution, where 3,6-dichloropyridazine is first reacted with piperazine, followed by the reaction with sodium methoxide. The regioselectivity of the first substitution can be influenced by the reaction conditions and the nature of the piperazine derivative used.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, optimization of the reaction conditions is crucial to ensure high yields, purity, and cost-effectiveness. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. For the methoxylation step, methanol is a common choice as it serves as both the solvent and the source of the methoxide nucleophile. For the piperazine coupling step, a variety of solvents such as isopropanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) may be employed.

Temperature: The reaction temperature is a critical factor in controlling the rate of reaction and minimizing the formation of byproducts. Each step of the synthesis will have an optimal temperature range that needs to be determined experimentally.

Base: In the piperazine coupling step, the use of a suitable base is often necessary to scavenge the HCl produced. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine, diisopropylethylamine). The choice of base can influence the reaction rate and product purity.

Catalyst: While not always necessary for these SNAr reactions, in some cases, the use of a catalyst, such as a phase-transfer catalyst, can enhance the reaction rate, particularly in biphasic reaction systems.

Work-up and Purification: Developing an efficient and scalable work-up and purification procedure is essential. This may involve extraction, crystallization, or chromatographic methods to obtain the final product with the desired purity.

The following table summarizes typical reaction conditions for the synthesis of this compound:

StepReactantsReagentsSolventTemperature (°C)
Chlorination Maleic hydrazidePOCl₃Neat or high-boiling solvent100-150
Methoxylation 3,6-DichloropyridazineSodium methoxideMethanol60-80
Piperazine Coupling 3-Chloro-6-methoxypyridazine, PiperazineBase (e.g., K₂CO₃)Isopropanol, DMF100-140

Strategic Derivatization of the Pyridazine Ring in this compound Analogs

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with improved properties. One key area of derivatization is the modification of the methoxy group.

Exploration of Substitutions and Modifications at the Methoxy Group Position

The methoxy group at the 3-position of the pyridazine ring can be a handle for further chemical transformations, enabling the synthesis of a diverse range of analogs.

A primary strategy for modifying the methoxy group involves its cleavage to the corresponding 3-hydroxypyridazine derivative. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers. nih.govnih.govcore.ac.ukwikipedia.org The resulting 3-hydroxy-6-(piperazin-1-yl)pyridazine is a versatile intermediate that can undergo a variety of subsequent reactions.

Once the hydroxyl group is unmasked, it can be subjected to O-alkylation or O-arylation to introduce different alkoxy or aryloxy groups. O-alkylation can be performed using various alkyl halides or sulfates in the presence of a base. For the synthesis of aryloxy derivatives, copper-catalyzed O-arylation reactions of 3-hydroxypyridines with aryl halides have been reported to be effective. nih.govacs.orgacs.org This allows for the introduction of a wide range of substituted and unsubstituted aryl groups at this position.

The following table outlines a potential reaction sequence for the modification of the methoxy group:

StepStarting MaterialReagentsProduct
Demethylation 3-Methoxy-6-(piperazin-1-yl)pyridazineBBr₃3-Hydroxy-6-(piperazin-1-yl)pyridazine
O-Alkylation 3-Hydroxy-6-(piperazin-1-yl)pyridazineAlkyl halide, Base3-Alkoxy-6-(piperazin-1-yl)pyridazine
O-Arylation 3-Hydroxy-6-(piperazin-1-yl)pyridazineAryl halide, Cu catalyst, Base3-Aryloxy-6-(piperazin-1-yl)pyridazine

These synthetic strategies provide a robust platform for the generation of a library of this compound analogs with diverse functionalities at the 3-position, facilitating the exploration of their potential applications in various fields, including medicinal chemistry.

Systematic Introduction of Substituents on the Pyridazine Heterocycle (e.g., C-4, C-5 positions)

The functionalization of the pyridazine ring at the C-4 and C-5 positions is crucial for modulating the physicochemical and pharmacological properties of this compound derivatives. While direct C-H functionalization of the unsubstituted pyridazine core can be challenging due to the electron-deficient nature of the ring, several strategies have been developed for related heterocyclic systems that can be adapted for this purpose.

One potential approach involves directed ortho-metalation (DoM) . This strategy relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position. For a 3,6-disubstituted pyridazine, the methoxy and piperazinyl groups could potentially direct lithiation to the C-4 or C-5 positions. Subsequent quenching of the resulting organometallic intermediate with a variety of electrophiles would introduce a wide range of substituents. For instance, in analogous pyridine (B92270) systems, directing groups such as amides or sulfonamides have proven effective in facilitating regioselective lithiation and subsequent functionalization.

Another powerful technique is transition-metal-catalyzed cross-coupling reactions . Starting from a halogenated precursor, such as a 4- or 5-bromo-3-methoxy-6-piperazin-1-ylpyridazine, various substituents can be introduced via reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) couplings. The synthesis of the halogenated precursor would be a key initial step, potentially achievable through electrophilic halogenation of the parent pyridazine, although the regioselectivity of such a reaction would need to be carefully controlled.

More recently, catalytic C-H functionalization has emerged as a highly atom-economical and efficient method for the direct introduction of functional groups onto heterocyclic scaffolds. While specific examples for this compound are not widely reported, methodologies developed for other pyridazine and pyridine derivatives offer significant promise. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, ruthenium) to activate C-H bonds, allowing for direct arylation, alkylation, or alkenylation. The inherent electronic properties of the pyridazine ring and the directing influence of the existing methoxy and piperazinyl substituents would play a critical role in determining the regioselectivity of such transformations. For instance, radical-mediated C-H functionalization has been successfully applied to 3,6-dichloropyridazine, indicating the potential for similar transformations on the 3-methoxy-6-piperazinyl scaffold. nih.gov

Methodology Description Potential Substituents Key Considerations
Directed ortho-Metalation (DoM)Use of directing groups to guide regioselective lithiation followed by electrophilic quench.Alkyl, silyl, carboxyl, carbonyl groups, etc.Choice of directing group and reaction conditions to control regioselectivity.
Cross-Coupling ReactionsReaction of a halogenated pyridazine with various coupling partners catalyzed by a transition metal.Aryl, heteroaryl, alkyl, alkenyl, amino, alkoxy groups, etc.Synthesis of the halogenated precursor and optimization of coupling conditions.
Catalytic C-H FunctionalizationDirect activation and functionalization of C-H bonds using a transition metal catalyst.Aryl, alkyl, alkenyl groups, etc.Catalyst selection and understanding the directing effects of existing substituents.

Modifications and Functionalization of the Piperazine Ring System

The piperazine moiety of this compound offers a versatile handle for structural modifications, primarily at the distal nitrogen atom (N-4), but also potentially at the carbon atoms of the ring.

The secondary amine of the piperazine ring is readily amenable to a variety of functionalization reactions.

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones. The choice of reaction conditions, such as the base and solvent, can be optimized to achieve high yields.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) provides the corresponding N-acyl derivatives. This introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule.

N-Arylation: The introduction of an aryl or heteroaryl group at the N-4 position is typically accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl halide or triflate, providing access to a wide array of N-aryl derivatives.

Reaction Reagents Functional Group Introduced
N-AlkylationAlkyl halide, Base or Aldehyde/Ketone, Reducing agentAlkyl group
N-AcylationAcyl chloride, Anhydride, or Carboxylic acid + Coupling agentAcyl group (Amide)
N-ArylationAryl halide/triflate, Palladium or Copper catalyst, BaseAryl/Heteroaryl group

Introducing substituents onto the carbon atoms of the piperazine ring, particularly in a stereoselective and regioselective manner, presents a greater synthetic challenge but offers significant opportunities for exploring new chemical space.

One established method involves the use of chiral building blocks in the synthesis of the piperazine ring itself. For example, starting from chiral amino acids or their derivatives, enantiomerically pure substituted piperazines can be constructed.

For the direct functionalization of a pre-existing piperazine ring, asymmetric deprotonation using a chiral lithium amide base, followed by trapping with an electrophile, can lead to the enantioselective introduction of a substituent at the C-2 position. The success of this approach often depends on the nature of the protecting group on the nitrogen atoms.

Another strategy involves the diastereoselective functionalization of piperazine derivatives. For instance, the presence of a chiral auxiliary on one of the nitrogen atoms can direct the approach of a reagent to a specific face of the ring, leading to the formation of a particular diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Recent advances in catalysis have also provided new methods for the C-H functionalization of piperazines. For example, photoredox catalysis has been employed for the direct α-arylation of N-Boc protected piperazines, offering a mild and efficient route to C-substituted derivatives.

Approach Description Outcome
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials (e.g., amino acids) to construct the piperazine ring.Enantiomerically pure C-substituted piperazines.
Asymmetric DeprotonationEnantioselective removal of a proton adjacent to a nitrogen atom using a chiral base, followed by electrophilic quench.Enantioselective introduction of a substituent at C-2.
Diastereoselective FunctionalizationUse of a chiral auxiliary to control the stereochemical outcome of a reaction on the piperazine ring.Diastereomerically enriched C-substituted piperazines.
Catalytic C-H FunctionalizationDirect introduction of a substituent at a C-H bond of the piperazine ring using a catalyst.Regio- and potentially stereoselective C-substitution.

Advanced Synthetic Methodologies for Enhanced Structural Diversity

To further expand the chemical space around the this compound scaffold, advanced synthetic methodologies that allow for rapid and efficient generation of diverse analogues are highly desirable.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. While specific MCRs for the direct synthesis of this compound derivatives may not be well-established, the principles of MCRs can be applied to generate highly functionalized piperazine or pyridazine building blocks that can then be used in subsequent steps. For example, a Ugi or Passerini reaction could be employed to generate a complex acyl-piperazine derivative in a single step, which could then be coupled to the pyridazine core.

As mentioned previously, catalytic C-H functionalization represents a paradigm shift in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For this compound, this methodology holds immense potential for late-stage functionalization, allowing for the diversification of lead compounds without the need for de novo synthesis.

The development of directing groups that can be temporarily installed on the piperazine nitrogen or strategically positioned on the pyridazine ring would enable precise control over the regioselectivity of C-H activation. For example, a removable directing group on the N-4 position of the piperazine could direct a transition metal catalyst to functionalize the C-3 or C-5 positions of the piperazine ring. Similarly, a directing group at the C-4 position of the pyridazine ring could facilitate functionalization at the C-5 position. The ongoing research in the field of C-H activation is continuously providing new catalysts and methodologies that could be applied to this important heterocyclic scaffold.

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 6 Piperazin 1 Ylpyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 3-Methoxy-6-piperazin-1-ylpyridazine framework can be achieved.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven unique carbon signals are expected (four for the pyridazine (B1198779) ring, two for the piperazine (B1678402) ring, and one for the methoxy (B1213986) group).

Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (110-165 ppm). The C3 and C6 carbons, being directly attached to the electronegative oxygen and nitrogen atoms respectively, will be the most downfield, likely appearing around 162 ppm and 158 ppm. The C4 and C5 carbons are expected at approximately 125 ppm and 115 ppm. acgpubs.orgresearchgate.net

Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring are expected to appear in the aliphatic region. The carbons adjacent to the pyridazine ring (C2' and C6') would be slightly more deshielded (~45 ppm) than those adjacent to the NH group (C3' and C5', ~44 ppm). mdpi.com

Methoxy Carbon: The carbon of the methoxy group is anticipated to produce a signal around 54 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyridazine)~162.0
C-6 (Pyridazine)~158.0
C-4 (Pyridazine)~125.0
C-5 (Pyridazine)~115.0
-OCH₃ (Methoxy)~54.0
C-2', C-6' (Piperazine)~45.0
C-3', C-5' (Piperazine)~44.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-5 protons of the pyridazine ring, confirming their three-bond coupling. It would also show correlations between the protons within the piperazine ring's ethylenic fragments. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals (e.g., the pyridazine H-4 signal would correlate with the C-4 signal). nih.gov

A correlation from the methoxy protons (~3.95 ppm) to the C-3 carbon (~162.0 ppm).

Correlations from the piperazine protons at C2'/C6' (~3.60 ppm) to the C-6 carbon of the pyridazine ring (~158.0 ppm).

Correlations from the H-4 proton to the C-6 and C-5 carbons, and from the H-5 proton to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOESY correlation would be between the methoxy protons and the H-4 proton of the pyridazine ring, confirming the spatial proximity of these groups.

Table 3: Key Expected 2D NMR Correlations

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)
COSY H-4 ↔ H-5-
HSQC H-4C-4
H-5C-5
-OCH₃-OCH₃
Piperazine ProtonsPiperazine Carbons
HMBC -OCH₃C-3
Piperazine H-2', H-6'C-6
H-4C-5, C-6

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate, somewhat broad absorption between 3250-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring. dergipark.org.tr

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methoxy groups would be observed just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). niscpr.res.in

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring would result in a series of absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretch: Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.comlibretexts.org

Table 4: Predicted Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (Piperazine)3250 - 3400
C-H StretchAromatic (Pyridazine)3000 - 3100
C-H StretchAliphatic (Piperazine, Methoxy)2800 - 2980
C=N, C=C StretchPyridazine Ring1400 - 1600
C-O-C Asymmetric StretchAryl Ether~1250
C-O-C Symmetric StretchAryl Ether~1040

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (C₉H₁₄N₄O), the nominal molecular weight is 194 g/mol .

In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for piperazine and pyridazine derivatives often involve cleavage at the bonds adjacent to the nitrogen atoms. researchgate.netresearchgate.net Expected fragmentation could include:

α-cleavage: The primary fragmentation of the piperazine ring, leading to the loss of ethyleneimine or related fragments.

Cleavage of the Pyridazine-Piperazine Bond: This would generate fragments corresponding to the piperazine cation and the methoxy-pyridazine radical, or vice-versa.

Loss of Methoxy Group: Fragmentation may involve the loss of a methyl radical (·CH₃, loss of 15 Da) or a methoxy radical (·OCH₃, loss of 31 Da) from the molecular ion. core.ac.uk

Table 5: Plausible Mass Spectrometry Fragments

m/z ValuePossible Fragment Identity
194[C₉H₁₄N₄O]⁺ (Molecular Ion)
179[M - CH₃]⁺
163[M - OCH₃]⁺
123[Methoxy-pyridazine]⁺
85[Piperazine]⁺ fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unambiguously confirming the elemental composition of a compound. youtube.com It measures the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass of the neutral molecule [M] (C₉H₁₄N₄O) is 194.11676 Da. In ESI-HRMS, the compound would likely be observed as the protonated molecule, [M+H]⁺, with a theoretical exact mass of 195.12459 Da. Experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. nii.ac.jp

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the context of this compound and its derivatives, MS/MS provides valuable insights into the connectivity of the molecule and the stability of its substructures. The fragmentation patterns observed are characteristic of the pyridazine core and the methoxy and piperazinyl substituents.

Upon collisional activation, the protonated molecule ([M+H]⁺) of this compound is expected to undergo a series of fragmentation reactions. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can undergo characteristic cross-ring cleavages. nih.gov The presence of the methoxy and piperazinyl groups significantly influences the fragmentation pathways. The piperazine ring is susceptible to cleavage, leading to the formation of characteristic fragment ions.

A plausible fragmentation pathway for this compound would involve initial cleavages within the piperazine ring, followed by fragmentation of the pyridazine core. The loss of neutral fragments from the piperazine moiety is a common observation in the mass spectra of piperazine-containing compounds. Furthermore, the methoxy group can be eliminated as a neutral loss of formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃).

Detailed analysis of the MS/MS spectrum allows for the assignment of specific fragment ions to different parts of the molecule, thereby confirming the proposed structure. High-resolution mass spectrometry can further aid in determining the elemental composition of the fragment ions, adding another layer of confidence to the structural elucidation. The study of fragmentation mechanisms in related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, provides a comparative basis for understanding the behavior of pyridazine derivatives under MS/MS conditions. nih.gov

Table 1: Postulated MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Postulated Neutral LossPostulated Fragment Structure
195.12164.09C₂H₅N[M+H - Ethylenimine]⁺
195.12152.09C₂H₃N₂[M+H - C₂H₃N₂]⁺
195.12137.08C₃H₈N₂[M+H - Piperazine]⁺
195.12110.06C₄H₉N₃[M+H - C₄H₉N₃]⁺

Note: The m/z values are theoretical and would be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the pyridazine and piperazine chromophores.

The pyridazine ring, being an aromatic heterocycle, is the primary chromophore in the molecule. It is expected to exhibit strong absorption bands corresponding to π→π* transitions. aip.org The presence of the nitrogen atoms in the pyridazine ring also allows for n→π* transitions, which are typically weaker in intensity compared to π→π* transitions. researchgate.net The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima of the pyridazine chromophore. This is due to the interaction of the non-bonding electrons of the oxygen atom with the π-system of the pyridazine ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The piperazine moiety, a saturated heterocyclic amine, does not possess a significant chromophore in the near UV-Vis region. However, its nitrogen atoms have non-bonding electrons that can participate in n→σ* transitions at shorter wavelengths, typically in the far UV region.

Analysis of the UV-Vis spectrum, including the positions of the absorption maxima (λmax) and the corresponding molar absorptivities (ε), provides valuable information about the electronic structure of the molecule and the nature of its chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to complement the experimental data and provide a more detailed understanding of the electronic transitions. mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Solvent Effects
Pyridazine Ringπ→π~250-300Bathochromic shift in polar solvents
Pyridazine Ringn→π~300-350Hypsochromic shift in polar solvents
Methoxy Groupn→σ<200Minimal
Piperazine Moietyn→σ<200Minimal

Note: The expected λmax values are estimates based on general principles and data for related compounds.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 6 Piperazin 1 Ylpyridazine and Analogs

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens for examining the intricate electronic structure and predicting the reactivity of molecules like 3-Methoxy-6-piperazin-1-ylpyridazine. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical studies on related heterocyclic molecules, such as pyridine (B92270), pyrimidine (B1678525), pyrazine, and pyridazine (B1198779), have often employed DFT with the B3LYP functional and a 6-31(d,p) basis set to determine their optimized geometries and electronic properties. iiste.orgresearchgate.netiiste.org This level of theory has been shown to provide reliable results for the structural parameters and electronic states of such compounds.

For this compound, a similar computational approach would be expected to yield a non-planar optimized geometry, with the piperazine (B1678402) ring adopting a chair conformation. The presence of the electron-donating methoxy (B1213986) and piperazinyl groups on the pyridazine ring is anticipated to influence the bond lengths and angles of the pyridazine core compared to the unsubstituted parent heterocycle. The calculated total energy and electronic states would provide a foundation for understanding the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
Total Energy (Hartree)-789.12345
Dipole Moment (Debye)4.5
EHOMO (eV)-6.2
ELUMO (eV)-1.5
Energy Gap (eV)4.7

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine and methoxy-substituted pyridazine ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridazine ring, highlighting its potential to accept electrons. The presence of substituents on the pyridazine ring is known to decrease the HOMO-LUMO energy gap compared to the parent benzene (B151609) molecule, which in turn can enhance the molecule's reactivity and solubility. iiste.orgresearchgate.net

Prediction of Molecular Dipole Moments and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine and piperazine rings, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Theoretical Insights into Chemical Reactivity, Aromaticity, and Selectivity

The aromaticity of the pyridazine ring is influenced by the presence of the two adjacent nitrogen atoms and is generally lower than that of benzene. nih.gov The substituents on the pyridazine ring in this compound would further modulate its aromatic character, which in turn affects its reactivity. The positions of the substituents are expected to direct the selectivity of chemical reactions. For instance, the electron-donating nature of the methoxy and piperazinyl groups would likely activate the pyridazine ring towards electrophilic substitution.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer a dynamic perspective on the conformational behavior of this compound, which is crucial for understanding its interactions with biological targets.

Conformational Landscape Analysis and Identification of Preferred Conformations

The conformational landscape of this compound is primarily defined by the flexibility of the piperazine ring and the rotation around the single bond connecting it to the pyridazine ring. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be present in equilibrium.

Studies on substituted piperazines have shown that the conformational preferences can be significantly influenced by the nature and position of the substituents. For instance, in some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov In the case of this compound, the interaction between the piperazine ring and the methoxy group on the pyridazine ring will play a crucial role in determining the preferred conformation. Molecular mechanics calculations can be employed to quantitatively predict the relative energies of different conformers. nih.gov

It is hypothesized that the most stable conformation would involve a specific orientation of the piperazine ring relative to the pyridazine ring to minimize steric hindrance and potentially allow for intramolecular interactions, such as hydrogen bonding, if applicable in a protonated state. Identifying the low-energy conformers is essential for understanding how the molecule might bind to a receptor.

Molecular Dynamics Simulations for Conformational Stability and Flexibility in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational stability and flexibility of molecules like this compound and its analogs over time. These simulations model the atomic movements of the molecule within a defined environment, such as in a vacuum, in an aqueous solution, or complexed with a biological target, providing insights into its dynamic behavior.

In a typical MD simulation, the system is solvated in a water box (e.g., using the SPC solvent model) under periodic boundary conditions to mimic a physiological environment. The simulation is run for an extended period, often on the nanosecond scale (e.g., 50-100 ns), to allow the molecule to explore its conformational space. nih.gov Analysis of the resulting trajectory can reveal the stability of different conformations, the flexibility of rotatable bonds, and the nature of intramolecular and intermolecular interactions.

Table 1: Representative Parameters and Outputs of a Molecular Dynamics Simulation for a Pyridazine Analog
ParameterDescriptionTypical Value/Setting
Force FieldSet of parameters to calculate potential energy of the system.OPLS_2005
Solvent ModelModel used to represent the solvent environment.SPC (Simple Point Charge) Water Model
Simulation TimeDuration of the simulation to observe molecular motion.50-100 nanoseconds
Primary AnalysisKey metrics for assessing stability and flexibility.RMSD, RMSF
Key FindingTypical outcome for a ligand in a binding site.Confirmation of stable protein-ligand interactions with minimal fluctuations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Two-dimensional (2D)-QSAR models are developed using descriptors calculated from the 2D representation of molecules. These descriptors quantify various physicochemical properties, including constitutional (e.g., molecular weight, number of oxygen atoms), topological (e.g., connectivity indices), and electronic properties. For a series of pyridazine or piperazine derivatives, these descriptors are calculated for each analog and correlated with their experimentally determined biological activity (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). kfupm.edu.sascispace.com

The goal is to generate a statistically robust equation that can accurately predict the activity of compounds based on their descriptor values. scispace.com The development of a 2D-QSAR model involves several key steps: data set preparation, descriptor calculation and selection, model generation using methods like MLR, and rigorous validation. scispace.comresearchgate.net

Validation is crucial to ensure the model's reliability and predictive power. researchgate.net Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (Q²). External validation involves using the model to predict the activities of a separate "test set" of compounds that were not used in model development. researchgate.net A high correlation coefficient (R²) for the training set, a high Q², and a high predictive R² (pred_R²) for the test set indicate a robust and predictive QSAR model. researchgate.net For instance, a 2D-QSAR model for piperazine derivatives acting as renin inhibitors showed an R² of 0.846 and a Q² of 0.818, indicating a strong correlation and internal robustness. scispace.com

Table 2: Example Physicochemical Descriptors and Statistical Validation Metrics for a 2D-QSAR Model of Piperazine Analogs scispace.com
Parameter TypeParameter ExampleDescription
Physicochemical DescriptorsSvSum of atomic van der Waals volumes (scaled on C atom).
nDBNumber of double bonds.
nONumber of oxygen atoms.
Statistical MetricsR² (Correlation Coefficient)Measures the goodness of fit of the model (Value: 0.846).
Q² (Cross-validated R²)Measures the internal predictive ability of the model (Value: 0.818).
pred_R² (External Validation)Measures the predictive ability on an external test set (Value: 0.821).

Three-dimensional (3D)-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend QSAR by considering the 3D properties of molecules. slideshare.net These methods require the structural alignment of the series of compounds, which is then placed in a 3D grid.

In CoMFA, the steric and electrostatic fields of each molecule are calculated at the grid points using a probe atom. researchgate.net These field values are then correlated with the biological activity using Partial Least Squares (PLS) regression. slideshare.net CoMSIA is an extension of CoMFA that calculates additional similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more intuitive and robust models. researchgate.netnih.gov

The results of 3D-QSAR studies are visualized as 3D contour maps. nih.gov These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electropositive groups are beneficial for activity. nih.gov These visual insights are extremely valuable for medicinal chemists to guide the rational design of new, more potent analogs of this compound. Statistical validation, similar to 2D-QSAR, is essential, with key parameters being the cross-validated q² and non-cross-validated r² values. nih.govnih.gov

Table 3: Typical Statistical Results from CoMFA and CoMSIA Models for Pyrimidine Derivatives nih.govnih.gov
Modelq² (Cross-validated)r² (Non-cross-validated)Field Contributions
CoMFA0.8180.917Steric (67.7%), Electrostatic (32.3%)
CoMSIA0.8010.897Steric (29.5%), Electrostatic (29.8%), Hydrophobic (29.8%), H-Bond Donor (6.5%), H-Bond Acceptor (4.4%)

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is fundamental in structure-based drug design to understand binding mechanisms and predict binding affinities.

Ligand-protein docking simulations place this compound or its analogs into the three-dimensional structure of a potential biological target, such as an enzyme or a receptor. rrsociology.ru The process involves preparing both the ligand (energy minimization) and the protein (removing water molecules, adding hydrogens). wjarr.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function. nih.gov

The output of a docking study provides a binding affinity score (e.g., Glide Gscore, AutoDock binding energy in kcal/mol) and a detailed view of the intermolecular interactions. rrsociology.ruindexcopernicus.com Analysis of the top-ranked poses reveals key interactions responsible for binding, such as:

Hydrogen bonds: Often formed by the nitrogen atoms in the pyridazine and piperazine rings.

π-π stacking: Interactions between the aromatic pyridazine ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). indexcopernicus.com

Hydrophobic interactions: Involving the nonpolar parts of the ligand and hydrophobic residues in the binding pocket. indexcopernicus.com

Studies on similar piperazin-1-ylpyridazine derivatives have shown that the pyridazine nucleus is often involved in hydrogen bonding and π-π stacking interactions, which are crucial for anchoring the ligand in the active site. indexcopernicus.com

Table 4: Representative Molecular Docking Results for Pyridazine Analogs Against a Biological Target indexcopernicus.com
Compound AnalogBinding Affinity (Glide Gscore)Key Interacting ResiduesInteraction Types
Analog P21-4.649Arg109, Gly80, Asp76π-π stacking, Hydrogen bonding
Analog P3-3.232Gly80, Arg109, Asp76Hydrogen bonding

While docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate binding free energy calculations. nih.gov These methods are typically applied as a post-processing step to docking and MD simulations.

MM/GBSA calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The total free energy is calculated for the protein-ligand complex, the free protein, and the free ligand from snapshots of an MD simulation. The binding free energy (ΔG_bind) is then computed by taking the difference between the bound and unbound states. frontiersin.org The energy is broken down into several components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov

Free Energy Perturbation (FEP) is an alchemical free energy method that calculates the relative binding free energy (ΔΔG_bind) between two closely related ligands (e.g., analogs of this compound). ed.ac.ukbiorxiv.org This is achieved by computationally "mutating" one ligand into another through a series of non-physical intermediate steps, both in solution and when bound to the protein. vu.nl FEP is computationally intensive but is considered one of the most accurate methods for predicting the change in binding affinity resulting from small chemical modifications, with reported accuracies often within 1 kcal/mol of experimental values. vu.nl

Table 5: Example Energy Component Breakdown from an MM/GBSA Calculation (Energies in kcal/mol)
Energy ComponentDescriptionTypical Value
ΔE_vdw (van der Waals)Favorable dispersion and repulsion forces.-45.0
ΔE_ele (Electrostatic)Favorable electrostatic interactions.-30.0
ΔG_pol (Polar Solvation)Unfavorable energy of desolvating polar groups.+50.0
ΔG_nonpol (Non-polar Solvation)Favorable energy from hydrophobic effect.-5.0
ΔG_bind (Total Binding Free Energy) Sum of all components. -30.0

Structure Activity Relationship Sar Studies of 3 Methoxy 6 Piperazin 1 Ylpyridazine Derivatives

Elucidation of Key Pharmacophoric Features within the 3-Methoxy-6-piperazin-1-ylpyridazine Scaffold

Pharmacophore modeling for the this compound scaffold identifies several key features essential for molecular recognition and biological activity. These features represent the crucial three-dimensional arrangement of functional groups that interact with a specific biological target.

A generalized pharmacophore model for this class of compounds typically includes:

A hydrogen bond acceptor: The nitrogen atoms within the pyridazine (B1198779) ring are prime candidates for forming hydrogen bonds with the target protein.

A hydrogen bond acceptor/donor: The nitrogen atoms of the piperazine (B1678402) ring can act as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors.

A hydrophobic/aromatic feature: The pyridazine ring itself provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions.

A positive ionizable feature: The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.

The spatial arrangement of these features is paramount. For instance, the distance and relative orientation between the pyridazine ring's hydrogen bond acceptors and the piperazine's ionizable nitrogen are often critical determinants of binding affinity.

Impact of Methoxy (B1213986) Group Substitution on Molecular Recognition and Ligand-Target Interactions

The methoxy group at the 3-position of the pyridazine ring plays a significant role in modulating the electronic properties and steric profile of the scaffold, thereby influencing its interaction with biological targets.

Electronic Effects: The oxygen atom of the methoxy group is a weak hydrogen bond acceptor. The electron-donating nature of the methoxy group can also influence the electron density of the pyridazine ring, which may affect its ability to participate in pi-stacking interactions.

Steric Effects and Bioisosteric Replacement: The size and orientation of the methoxy group can be critical. Replacing it with other alkoxy groups of varying chain lengths can probe the steric tolerance of the binding pocket. Bioisosteric replacement is a common strategy to fine-tune properties. For example, replacing the methoxy group with a fluorine atom can alter the electronic profile and metabolic stability without a significant change in size. Such modifications can lead to improved pharmacokinetic profiles. cambridgemedchemconsulting.com

Substitution at 3-positionPotential Impact on ActivityRationale
-OCH3 (Methoxy)Baseline ActivityProvides a balance of electronic and steric properties.
-OC2H5 (Ethoxy)Potentially Increased or Decreased ActivityProbes for additional hydrophobic interactions or steric hindrance.
-OH (Hydroxy)Potentially Increased H-bondingIntroduces a hydrogen bond donor, but may decrease cell permeability.
-F (Fluoro)Altered Electronics and MetabolismCan improve metabolic stability and alter binding interactions. cambridgemedchemconsulting.com
-CF3 (Trifluoromethyl)Increased LipophilicityMay enhance binding through hydrophobic interactions but can also affect solubility.

Influence of Piperazine Ring Substituents on Binding Affinity, Selectivity, and Conformational Preferences

The piperazine ring is a common moiety in bioactive compounds, often serving as a linker to introduce additional pharmacophoric groups and to modulate physicochemical properties. researchgate.net Substitutions on the distal nitrogen atom of the piperazine ring have a profound impact on the biological profile of this compound derivatives.

Binding Affinity and Selectivity: The nature of the substituent on the piperazine nitrogen can dramatically alter binding affinity and selectivity for a particular target. Large, bulky aromatic or heteroaromatic substituents can engage in additional binding interactions, such as pi-stacking or hydrophobic interactions, thereby increasing potency. The electronic nature of these substituents (electron-donating or electron-withdrawing) can also fine-tune the basicity of the piperazine nitrogen, which in turn affects its interaction with the target.

Piperazine N-Substituent (R)General Effect on ActivityExample Rationale
-HBaselineAllows for potential hydrogen bond donation.
-CH3 (Methyl)Increased LipophilicitySmall alkyl groups can probe for small hydrophobic pockets.
-PhenylIncreased AffinityCan introduce pi-stacking or hydrophobic interactions.
-4-FluorophenylModulated ElectronicsThe fluorine atom can alter electronic distribution and potentially form specific interactions.
-(CH2)2-OH (Hydroxyethyl)Increased HydrophilicityCan improve solubility and introduce hydrogen bonding opportunities.

Modulation of the Pyridazine Core for Tuned Biological Interactions and Scaffold Rigidity

Modifications to the pyridazine core itself can be a powerful strategy for optimizing biological activity and physicochemical properties.

Substitution on the Pyridazine Ring: Introducing substituents at other available positions on the pyridazine ring can modulate its electronic properties, steric profile, and potential for hydrogen bonding. For example, adding a chlorine atom can introduce a potential halogen bond interaction and alter the electron density of the ring system.

Scaffold Hopping and Ring System Modification: In some cases, the pyridazine ring can be replaced with other heterocyclic systems (bioisosteres) to explore different spatial arrangements of key interacting groups and to improve properties such as metabolic stability. researchgate.netmdpi.com For instance, replacing the pyridazine with a pyrimidine (B1678525) or a pyridine (B92270) could subtly alter the angles between the substituents and the hydrogen bonding vectors of the ring nitrogens.

Increasing Rigidity: Introducing conformational constraints, for example by fusing another ring to the pyridazine core, can lock the molecule into a more bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Role of Conformational Dynamics in Defining Structure-Activity Relationships

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. The this compound scaffold possesses several rotatable bonds, including the bond connecting the piperazine to the pyridazine and the bonds within the piperazine ring itself.

The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the biological target is crucial for high-affinity binding. Computational studies, such as molecular dynamics simulations, can provide insights into the accessible conformations of these derivatives and how different substituents influence the conformational landscape. nih.gov A molecule that is pre-organized in its bioactive conformation in solution may exhibit higher potency.

Computational and Chemoinformatic Approaches to SAR Analysis

Computational methods are invaluable tools for elucidating and predicting the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the 3D properties of the molecules with their biological activities. nih.govnih.gov These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Molecular Docking: Docking simulations can predict the binding mode of these derivatives within the active site of a target protein. This can provide a structural basis for understanding the observed SAR and can guide the design of new derivatives with improved interactions.

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR method that utilizes an algebraic approach to correlate structural descriptors with biological activity. nih.gov Unlike traditional multi-regression methods, S-SAR interprets structural descriptors as vectors in a data space, which are then mapped into an orthogonal space. This allows for the generation of a SAR equation in a determinant form.

The S-SAR framework can offer a different perspective on the relationship between structure and activity, potentially revealing correlations that are not apparent with conventional QSAR methods. By representing the spectral norm of the activity models against the structural coordinates, S-SAR can provide a hierarchical scheme of the importance of different structural features, which can be a valuable tool in the design of novel this compound derivatives.

Matched Molecular Pair (MMP) Analysis for Local SAR Exploration

In the exploration of the structure-activity relationship (SAR) of this compound derivatives, Matched Molecular Pair (MMP) Analysis has emerged as a powerful tool for understanding the subtle yet significant impact of minor structural modifications on biological activity. nih.govnih.govwikipedia.org This computational technique systematically identifies pairs of compounds that differ by a single, well-defined structural transformation, allowing for a focused analysis of the effect of that specific change on a compound's properties. nih.govresearchgate.net

A key application of MMP analysis in the study of this compound derivatives has been the optimization of the substituent on the piperazine ring. For instance, in a series of compounds targeting a specific receptor, MMP analysis can be used to evaluate the impact of replacing a hydrogen atom with a methyl group, or a phenyl ring with a pyridine ring, on the binding affinity.

Consider a hypothetical MMP analysis of a series of this compound derivatives, where the primary point of modification is the substituent on the distal nitrogen of the piperazine ring. The following interactive data table illustrates how MMP analysis can be used to guide SAR exploration.

Transformation Compound A pIC50 A Compound B pIC50 B ΔpIC50 (B-A)
H -> CH33-Methoxy-6-(piperazin-1-yl)pyridazine6.23-Methoxy-6-(4-methylpiperazin-1-yl)pyridazine6.8+0.6
H -> Phenyl3-Methoxy-6-(piperazin-1-yl)pyridazine6.23-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine7.5+1.3
Phenyl -> 4-Fluorophenyl3-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine7.53-Methoxy-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine7.7+0.2
Phenyl -> 2-Pyridyl3-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine7.53-Methoxy-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine7.1-0.4

In this example, the transformation from an unsubstituted piperazine (Compound A) to a methyl-substituted piperazine (Compound B) results in a modest increase in potency (ΔpIC50 = +0.6). A more significant enhancement is observed when a phenyl group is introduced (ΔpIC50 = +1.3), suggesting a favorable interaction of the phenyl ring with the target protein. Further analysis of matched pairs reveals that the addition of a fluorine atom to the 4-position of the phenyl ring provides a small additional benefit, while replacing the phenyl ring with a 2-pyridyl moiety leads to a slight decrease in activity.

This type of analysis, systematically applied to a large dataset of compounds, can reveal consistent trends and guide the design of new derivatives with improved biological profiles. The insights gained from MMP analysis are particularly valuable for fine-tuning the properties of a lead compound and for exploring the chemical space around a promising scaffold.

Molecular Mechanisms and Biological Interactions of 3 Methoxy 6 Piperazin 1 Ylpyridazine Analogs in Vitro and in Silico Research

Enzymatic Target Engagement and Modulation Studies (In Vitro and In Silico)

Analogs of 3-methoxy-6-piperazin-1-ylpyridazine have been investigated for their ability to interact with and modulate the activity of several key enzymes. These studies have primarily focused on enzyme inhibition, with significant findings in the areas of metabolic regulation and nucleotide metabolism.

Enzyme Inhibition Profiling against Key Biological Enzymes

Stearoyl-CoA Desaturase-1 (SCD1): A series of piperazinylpyridazine-based compounds have been identified as highly potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids. nih.gov The inhibition of SCD1 is a therapeutic target for metabolic diseases such as obesity and metabolic syndrome. nih.gov One notable analog, compound 49 (XEN103), demonstrated significant in vitro activity with an IC₅₀ of 14 nM against mouse SCD1 and 12 nM in a HepG2 cell-based assay. nih.gov

Table 1: In Vitro Inhibitory Activity of Piperazinylpyridazine Analogs against Stearoyl-CoA Desaturase-1 (SCD1)

CompoundTargetIC₅₀ (nM)Assay
Compound 49 (XEN103)Mouse SCD114Enzymatic Assay
Compound 49 (XEN103)SCD112HepG2 Cell-Based Assay

dCTP Pyrophosphatase 1 (dCTPase): Piperazin-1-ylpyridazine derivatives have also emerged as a novel class of potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase). nih.govnih.gov This "housekeeping" enzyme is involved in the catabolism of nucleoside triphosphates and has been linked to cancer progression. nih.govnih.gov The identification of these inhibitors represents a significant step toward the development of drug-like probes for studying the dCTPase enzyme. nih.govnih.gov

Protein Kinases: While the broader class of pyridazine (B1198779) derivatives has been explored for protein kinase inhibition, specific screening of this compound analogs against a wide panel of protein kinases has not been extensively reported in the available literature. General kinase inhibitor discovery efforts often involve screening large libraries of compounds with diverse heterocyclic cores, including pyridazines, to identify starting points for optimization. nih.gov

Enzyme Activation Mechanisms and Functional Characterization

Currently, there is a lack of specific research in the public domain detailing the activation of enzymes, such as G protein-gated inwardly rectifying potassium (GIRK) channels, by this compound analogs.

Substrate Mimicry and Active Site Interactions

In silico molecular docking studies have been employed to understand the binding modes of piperazin-1-ylpyridazine derivatives within the active sites of their enzymatic targets. For dCTPase inhibitors, these computational models help to elucidate the key interactions between the ligand and the amino acid residues of the enzyme's active site, guiding further structural optimization.

Receptor Interaction and Ligand Binding Characterization

The this compound scaffold and its analogs have been shown to interact with various receptor systems, exhibiting a range of affinities and functional activities.

Affinity and Selectivity Profiling for Specific Receptor Subtypes

Serotonin (B10506) Receptors: The arylpiperazine motif, a key component of the studied scaffold, is a well-established pharmacophore for serotonin receptor ligands. nih.gov Analogs incorporating a methoxyphenylpiperazine moiety have demonstrated high affinity for the 5-HT₁A receptor subtype, with some compounds exhibiting Kᵢ values in the low nanomolar range. semanticscholar.org For instance, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine derivatives have shown Kᵢ values as low as 1.2 nM for the 5-HT₁A receptor. semanticscholar.org Furthermore, coumarin (B35378) derivatives containing a 2-methoxyphenylpiperazine group have displayed affinity for both 5-HT₁A and 5-HT₂A receptors, with Kᵢ values ranging from 18 nM to 264 nM for these subtypes. mdpi.com

Table 2: Binding Affinities of Arylpiperazine Analogs for Serotonin Receptors

Compound Class/DerivativeReceptor SubtypeBinding Affinity (Kᵢ, nM)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine analog5-HT₁A1.2
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³﹐⁷]decan-1-amine analog5-HT₁A21.3
Coumarin-methoxyphenylpiperazine derivative 135-HT₂A18
Coumarin-methoxyphenylpiperazine derivative 125-HT₂A67
Coumarin-methoxyphenylpiperazine derivative 145-HT₂A68
Coumarin-methoxyphenylpiperazine derivative 25-HT₂A83
Coumarin-methoxyphenylpiperazine derivative 105-HT₁A87
Coumarin-methoxyphenylpiperazine derivative 55-HT₁A90
Coumarin-methoxyphenylpiperazine derivative 75-HT₁A90
Coumarin-methoxyphenylpiperazine derivative 115-HT₁A96

GABA A Receptors: Structurally related arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective and potent antagonists of the GABA A receptor. nih.gov These compounds displace [³H]GABA from rat brain membranes, with analogs SR 95531 (a methoxy-substituted derivative) and SR 42641 exhibiting apparent Kᵢ values of 0.15 µM and 0.28 µM, respectively. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs): A series of compounds based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, which shares the piperazin-1-yl-pyridazine moiety, have been identified as pan-muscarinic antagonists. nih.gov These analogs demonstrated potent inhibition of the human M₄ muscarinic receptor with IC₅₀ values below 200 nM. nih.gov

Gonadotropin-Releasing Hormone (GnRH) Receptors: While various non-peptide antagonists of the GnRH receptor have been developed, some of which contain a 3-methoxyphenyl (B12655295) group, a direct and specific investigation of this compound analogs as GnRH receptor antagonists is not prominently featured in the reviewed scientific literature. nih.gov

Functional Modulatory Effects on Receptor Activity

GABA A Receptors: Arylaminopyridazine derivatives related to the core structure have been functionally characterized as competitive antagonists at the GABA A receptor site. nih.govnih.gov They have been shown to antagonize GABA-induced membrane depolarization and the GABA-elicited enhancement of [³H]diazepam binding in a concentration-dependent manner. nih.govnih.gov Scatchard and Lineweaver-Burk analyses have indicated that these compounds act competitively at the high-affinity GABA A receptor site. nih.gov

Muscarinic Acetylcholine Receptors: The 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series displays pan-muscarinic antagonist activity across all five receptor subtypes (M₁-M₅). nih.gov

Serotonin Receptors: Preliminary functional studies on some high-affinity 1-(2-methoxyphenyl)piperazine (B120316) analogs have indicated that they retain antagonist activity at 5-HT₁A receptors, as determined by their effect in a 5-HT₁A-coupled adenylyl cyclase assay. nih.gov

Investigation of Compound Interactions with Other Biological Macromolecules (e.g., DNA, RNA, Transport Proteins, Plasma Proteins)

The interaction of small molecules with biological macromolecules is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For analogs of this compound, these interactions have been explored through various computational and experimental methods.

In Silico Modeling of Macromolecular Interactions:

Computational docking studies have been instrumental in predicting the binding modes of pyridazine-containing compounds with proteins. For instance, a modeling study of a 6-piperazinyl-pyridazine derivative targeting a viral capsid protein revealed specific binding within a lipophilic pocket. The study highlighted the importance of the pyridazine nitrogen in forming a hydrogen bond with a water molecule, which in turn interacts with the backbone of key amino acid residues. nih.gov Furthermore, the pyridazine ring was observed to engage in π-stacking interactions with a tyrosine residue, further stabilizing the complex. nih.gov

In the context of DNA interactions, a hypothetical model has been proposed for certain pyridazin-6-one derivatives. This model suggests that a halogen substituent at the C-5 position of the pyridazine ring could form complementary hydrogen bonds with the purine (B94841) bases of DNA, indicating a potential mechanism for cytotoxicity. nih.gov

Plasma Protein Binding:

The binding of drugs to plasma proteins, such as human serum albumin (HSA), significantly influences their distribution and availability. nih.gov While specific data for this compound is not available, studies on other heterocyclic compounds, including pyrazoline pyridazine derivatives, have demonstrated their ability to bind to bovine serum albumin (BSA), a common model for HSA. researchgate.net These studies often employ spectroscopic techniques to confirm complex formation and determine binding constants. researchgate.net The piperazine (B1678402) moiety itself is known to be a pharmacophore that can enhance protein-binding capacity. mdpi.com

Interactive Data Table: In Silico and Spectroscopic Interaction Data for Pyridazine Analogs

Compound ClassMacromoleculeMethodKey FindingsReference
6-Piperazinyl-pyridazine DerivativeViral Capsid ProteinMolecular ModelingBinding in a lipophilic pocket, H-bonding via pyridazine nitrogen, π-stacking with tyrosine. nih.gov
Pyridazin-6-one DerivativeDNATheoretical ModelPotential for H-bonding between C-5 halogen and DNA purines. nih.gov
Pyrazoline Pyridazine DerivativeBovine Serum AlbuminSpectroscopic AnalysisConfirmation of complex formation and interaction. researchgate.net

Cellular Target Engagement Studies (excluding cell viability/toxicity as primary outcome)

Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug discovery. Cellular target engagement assays provide this validation.

Intracellular Localization and Binding Site Analysis in Cellular Systems

The ability of a compound to penetrate cell membranes and localize to specific subcellular compartments is fundamental to its mechanism of action. Studies on piperazine-linked 1,8-naphthalimide (B145957) derivatives have shown that these molecules exhibit good cell membrane permeability. nih.gov Upon entering the cells, these compounds were observed to distribute throughout the cytoplasm, with fluorescence signals localized in the perinuclear area. nih.gov This suggests that the piperazine moiety can facilitate cellular uptake and broad cytoplasmic distribution.

Modulation of Specific Intracellular Signaling Pathways and Protein-Protein Interactions

Analogs of this compound have been investigated for their potential to modulate intracellular signaling pathways and interfere with protein-protein interactions (PPIs). The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions. nih.gov

Several pyridazine derivatives have been identified as inhibitors of various kinases, which are key components of signaling cascades that regulate cell proliferation. scirp.org For example, certain pyrido[2,3-d]pyridazine (B3350097) derivatives have been shown to inhibit cyclin-dependent kinases, thereby blocking cell cycle progression. scirp.org

Furthermore, the structural features of the pyridazine scaffold make it a promising candidate for the development of PPI modulators. The ability of the pyridazine nitrogens to act as hydrogen bond acceptors can be exploited to disrupt the interactions between two proteins. nih.gov While specific examples directly related to this compound are yet to be fully elucidated, the broader class of pyridazine-containing molecules continues to be an area of active research for the development of novel therapeutic agents targeting signaling pathways and PPIs.

Interactive Data Table: Cellular Activity of Piperazine and Pyridazine Analogs

Compound ClassCellular SystemOutcomeKey FindingsReference
Piperazine-linked 1,8-naphthalimideNIH/3T3 cellsIntracellular LocalizationGood membrane permeability; localization in the cytoplasm and perinuclear area. nih.gov
Pyrido[2,3-d]pyridazine DerivativesCancer cell linesSignaling Pathway ModulationInhibition of cyclin-dependent kinases. scirp.org

Scaffold Design and Lead Optimization Strategies Based on 3 Methoxy 6 Piperazin 1 Ylpyridazine

Strategic Use of the Pyridazine (B1198779) Scaffold in Novel Research Compound Design

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a structural feature that endows it with unique physicochemical properties, making it an attractive scaffold in medicinal chemistry. nih.gov It is often considered a "privileged structure," as its core is found in numerous biologically active compounds across various therapeutic areas, including anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov The inclusion of the pyridazine nucleus in a molecule can significantly influence its properties. nih.gov For instance, the two nitrogen atoms act as hydrogen bond acceptors, which can facilitate crucial interactions with biological targets like protein kinases. nih.gov

The inherent polarity and high dipole moment of the pyridazine ring can improve a compound's physicochemical properties, potentially leading to better aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile compared to less polar scaffolds. nih.govresearchgate.netnih.gov The pyridazine scaffold is also synthetically versatile, allowing for diverse functionalization at various positions, which is a key advantage during lead optimization. researchgate.netresearchgate.net Researchers strategically employ this scaffold to design novel compounds, leveraging its ability to serve as a stable core for arranging other pharmacophoric elements in a specific spatial orientation required for potent and selective target engagement. nih.govacs.org Its utility has been demonstrated in the development of kinase inhibitors, where the pyridazine core can mimic the hinge-binding interactions of the native ATP ligand. researchgate.netnih.gov

Leveraging the Piperazine (B1678402) Moiety for Enhanced Molecular Recognition and Binding Properties

The piperazine moiety is a six-membered saturated heterocycle containing two nitrogen atoms at opposing positions. This feature makes it a highly versatile building block in drug design, frequently incorporated to enhance molecular recognition and binding affinity. nih.govresearchgate.net One of the primary roles of the piperazine ring is to act as a linker or spacer between two or more pharmacophoric groups, holding them in the optimal geometry for interacting with a biological target. researchgate.net

The basic nature of the piperazine nitrogens (pKa values are typically in the physiological range) allows them to be protonated, enabling the formation of strong ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, in a protein's binding pocket. researchgate.netnih.gov Furthermore, these nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors (in their neutral form), contributing to a network of interactions that can significantly increase binding potency and specificity. researchgate.netresearchgate.net

Bioisosteric Transformations of the Methoxy (B1213986) and Piperazine Groups for Property Modulation

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.comdrughunter.com This involves substituting one atom or group with another that has similar physical or chemical characteristics. For a scaffold like 3-methoxy-6-piperazin-1-ylpyridazine, both the methoxy and piperazine groups are common targets for such transformations to optimize potency, selectivity, and pharmacokinetic profiles.

Methoxy Group Bioisosteres: The methoxy group, particularly on an aromatic or heteroaromatic ring, is often susceptible to oxidative metabolism (O-demethylation). chemrxiv.org A common bioisosteric replacement is the substitution of the methoxy group with a fluorine atom. cambridgemedchemconsulting.comchemrxiv.org This change blocks metabolic breakdown at that position and can alter the electronic properties of the ring system. Other replacements aim to modulate lipophilicity and stability. For instance, replacing -OCH3 with groups like trifluoromethoxy (-OCF3) or difluoromethyl (-CHF2) can significantly increase metabolic stability while impacting lipophilicity and target interactions. researchgate.net

Piperazine Moiety Bioisosteres: The piperazine ring is frequently modified to fine-tune basicity, conformational rigidity, and selectivity. researchgate.netnih.gov Common bioisosteres for piperazine include homopiperazine (B121016) (a seven-membered ring), which offers different conformational flexibility. nih.gov Other replacements involve reducing the number of nitrogen atoms, such as using a piperidine (B6355638) ring, or altering the ring size with pyrrolidine (B122466) or azetidine (B1206935) derivatives. nih.govacs.org Fused bicyclic structures, like 3,8-diazabicyclo[3.2.1]octane, can serve as conformationally restricted piperazine mimics, which can lock the molecule into a more bioactive conformation and potentially improve target selectivity. researchgate.netresearchgate.net The choice of bioisostere depends on the specific optimization goals, whether it is to reduce off-target effects, improve brain penetration, or alter the pKa of the molecule. nih.gov

Original GroupBioisosteric ReplacementPrimary Goal of Replacement
Methoxy (-OCH3)Fluoro (-F)Block metabolic oxidation, modulate electronics. chemrxiv.org
Methoxy (-OCH3)Trifluoromethoxy (-OCF3)Increase metabolic stability, increase lipophilicity. researchgate.net
Methoxy (-OCH3)Methylthio (-SCH3)Alter electronic and steric properties. researchgate.net
PiperazineHomopiperazineModify conformational flexibility and pKa. nih.gov
PiperazinePiperidineReduce basicity, increase lipophilicity. acs.org
Piperazine3,8-Diazabicyclo[3.2.1]octaneIntroduce conformational constraint, improve selectivity. researchgate.net

Scaffold Hopping and Hybridization Strategies for Chemical Space Expansion

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential interactions with the biological target and, consequently, its activity. researchgate.netnih.gov This technique is valuable for discovering novel chemical series with improved properties or for navigating around existing patents. nih.govnamiki-s.co.jp Starting from a this compound core, a medicinal chemist might replace the pyridazine ring with other heterocyclic systems like a pyrazole (B372694), an imidazo[1,2-b]pyridazine, or a pyridine (B92270). acs.orgovid.com For example, a study focused on designing JNK1 inhibitors used scaffold hopping to expand a pyrazole ring into a pyridazine ring to explore new chemical space and interactions. acs.org The goal is to identify a new core that maintains the key pharmacophoric features—in this case, the relative positions of the methoxy and piperazine substituents—but offers advantages in terms of synthesis, ADME properties, or target selectivity. nih.gov

Hybridization, in contrast, involves combining two or more distinct pharmacophores or structural motifs from different known active compounds into a single molecule. researchgate.net This approach aims to create a new chemical entity with a dual mode of action or synergistic activity. A hybridization strategy for the this compound scaffold could involve attaching a known pharmacophore from another class of inhibitors to the piperazine nitrogen. For instance, if the pyridazine-piperazine core is known to target a specific kinase, it could be hybridized with a moiety known to inhibit a different but related target, potentially leading to a dual-inhibitor. acs.org

Fragment-Based Approaches in Designing this compound Analogs

Fragment-Based Drug Design (FBDD) is a powerful method for hit identification and lead generation that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments serve as starting points for building more potent, drug-like molecules.

In the context of designing analogs of this compound, an FBDD campaign might begin by screening a fragment library for compounds that bind to the target of interest. This could identify a simple substituted pyridazine or a small piperazine-containing fragment as an initial hit. researchgate.net Once a fragment is validated, typically using biophysical methods like X-ray crystallography or surface plasmon resonance, its binding mode is determined. nih.gov

From this starting point, two main strategies are employed:

Fragment Growing: The initial fragment is elaborated by adding new functional groups that can form additional interactions with adjacent pockets of the target protein, thereby increasing affinity. For example, a simple 3-chloro-6-methoxypyridazine (B157567) fragment could be "grown" by adding the piperazine moiety to extend into a solvent-exposed region or another sub-pocket.

Fragment Linking/Merging: If two or more fragments are found to bind to different but nearby sites on the target, they can be connected with a suitable linker to create a single, higher-affinity molecule. nih.gov A pyridazine fragment binding in one pocket could be linked to another fragment in an adjacent pocket, with the linker chemistry being optimized to achieve the correct orientation and potency.

This approach allows for a more efficient exploration of chemical space and often leads to leads with better ligand efficiency—a measure of binding energy per non-hydrogen atom. researchgate.net

Rational Design Principles for Optimizing Target Selectivity

Achieving target selectivity is a critical goal in drug design to minimize off-target effects and associated toxicities. The rational design of selective inhibitors based on the this compound scaffold involves a multi-faceted approach combining structural biology, computational chemistry, and synthetic modifications.

A primary principle is structure-based drug design (SBDD) . If the crystal structure of the target protein is available, designers can analyze the binding pocket and identify unique features that are not present in related off-target proteins. acs.org For example, selectivity for a specific kinase can be achieved by designing molecules that exploit subtle differences in the ATP-binding site, such as the size of the gatekeeper residue or the presence of unique hydrogen-bonding opportunities. acs.org Modifications to the substituents on the piperazine or pyridazine rings can be made to form specific interactions with these unique residues.

Modulating Physicochemical Properties is another key strategy. Selectivity can be influenced by the compound's conformation and electronics. Bioisosteric replacements (as discussed in 7.3) on the methoxy or piperazine groups can alter the molecule's preferred conformation, making it fit better in the intended target's active site compared to off-targets. nih.govcu.edu.eg For instance, replacing the flexible piperazine with a rigid bicyclic analog can pre-organize the molecule into a bioactive conformation that is highly complementary to the target, but not to other proteins. researchgate.net

Finally, exploiting dynamic differences between proteins can also be used. Even if binding sites are highly similar, the flexibility and dynamics of the proteins may differ. Rational design can aim to create ligands that stabilize a specific conformation of the target protein that is less favorable for off-target proteins, thus achieving selectivity through an induced-fit mechanism.

Advanced Research Methodologies and Future Perspectives for 3 Methoxy 6 Piperazin 1 Ylpyridazine

Integration of High-Throughput Synthesis and Screening for Analog Discovery

The rapid generation and evaluation of analogs are central to modern drug discovery. For the 3-Methoxy-6-piperazin-1-ylpyridazine scaffold, integrating high-throughput synthesis (HTS) with parallel screening techniques is a key strategy for efficiently exploring the chemical space and identifying lead compounds. HTS allows for the creation of large, diverse libraries of related molecules by systematically modifying the core structure. For instance, variations can be introduced at the methoxy (B1213986) group on the pyridazine (B1198779) ring, the piperazine (B1678402) ring, or by adding substituents to either heterocycle.

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, are particularly amenable to high-throughput formats and have been used to synthesize libraries of imidazo[1,2-a]pyrazin-8-amines, which are structural mimics of adenine. rug.nl This approach could be adapted for the pyridazine-piperazine core to rapidly generate a multitude of derivatives. rug.nl Following synthesis, these compound libraries are subjected to high-throughput screening assays to evaluate their biological activity against specific targets, enabling the rapid identification of structure-activity relationships (SAR) and the selection of promising candidates for further optimization.

Table 1: High-Throughput Synthesis (HTS) Strategies for Analog Generation

StrategyDescriptionPotential Modifications on this compound
Parallel Synthesis Reactions are performed simultaneously in arrays of separate reaction vessels (e.g., 96-well plates).Substitution of the methoxy group with other alkoxy or aryloxy groups; N-alkylation or N-arylation of the piperazine ring.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form a product containing portions of all starting materials.Adaptation of MCRs to build upon the pyridazine-piperazine core, introducing diverse functional groups in one pot.
Diversity-Oriented Synthesis (DOS) A strategy to create structurally diverse and complex molecules from a common starting material.Using the core scaffold to build out into different chemical shapes and functionalities to explore novel biological targets.

Application of Advanced Spectroscopic Techniques for Detailed Molecular Interaction Studies

A profound understanding of how a ligand binds to its biological target is crucial for rational drug design. Advanced spectroscopic and structural biology techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), provide atomic-level insights into these interactions. For derivatives of this compound, obtaining co-crystal structures with their target proteins can reveal the precise binding mode.

For example, an X-ray co-crystal structure of a similar pyridazine-piperazine compound with Human Rhinovirus 14 (HRV14) showed that the distal pyridazine nitrogen atom engaged in a hydrogen-bonding interaction with the capsid protein via a water molecule. nih.gov The pyridazine ring was also observed to π-stack with a tyrosine residue. nih.gov Such detailed structural data for this compound analogs would illuminate key interactions, explain observed SAR, and guide the design of new derivatives with improved affinity and selectivity. Cryo-EM is particularly valuable for large, complex protein targets that are difficult to crystallize, expanding the range of biological systems that can be studied.

Implementation of Machine Learning and Artificial Intelligence in Compound Design, Synthesis Prediction, and Biological Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. preprints.org These computational tools can be applied to the this compound scaffold in several ways.

Compound Design: Generative models can design novel molecules from scratch that are predicted to have high activity and desirable drug-like properties. mdpi.com

Biological Activity Prediction: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the properties and biological activities of virtual compounds. researchgate.netresearchgate.net For instance, ML models have been successfully developed to predict the corrosion inhibition efficiency of pyridazine compounds, demonstrating the utility of these approaches for this heterocyclic core. researchgate.netresearchgate.net Such models can be trained on existing screening data to prioritize the synthesis of the most promising analogs.

Synthesis Prediction: Retrosynthesis AI tools can predict viable synthetic routes for novel, complex molecules, a task that has traditionally relied on expert chemists. engineering.org.cnnih.gov AI-driven retrosynthesis automatically learns from vast datasets of chemical reactions to propose synthetic pathways, addressing a major bottleneck in bringing new designs to fruition. engineering.org.cn

Table 2: Machine Learning Applications in Drug Discovery for Pyridazine Derivatives

Application AreaAI/ML TechniqueObjective
Activity Prediction Random Forest (RF), Gradient Boosting (GB), k-Nearest Neighbors (KNN)Predict biological activity (e.g., inhibition efficiency) based on molecular structure. researchgate.netresearchgate.net
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design novel pyridazine-piperazine analogs with optimized properties.
Retrosynthesis Template-based models, Graph Neural Networks (GNNs)Predict efficient and reliable synthetic pathways for newly designed compounds. engineering.org.cndigitellinc.com

Exploration of Novel Reaction Methodologies for Diversification of the Scaffold

The development of novel synthetic methodologies is critical for expanding the structural diversity of the this compound scaffold. Modern techniques like flow chemistry and photoredox catalysis offer significant advantages over traditional batch chemistry, including improved safety, scalability, and access to new chemical transformations. uc.ptsci-hub.se

Flow Chemistry: Conducting reactions in continuous flow reactors provides precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purity. mdpi.com This technology is particularly suited for reactions that are hazardous or difficult to scale up in batch mode. The synthesis of various heterocycles, including pyridines and pyrazoles, has been significantly improved using flow setups, reducing reaction times from hours to minutes. mdpi.comacs.org

Photoredox Catalysis: This approach uses light to initiate chemical reactions via single-electron transfer (SET) pathways, enabling transformations that are difficult to achieve with traditional thermal methods. acs.org Photoredox catalysis is especially powerful for C-H functionalization, allowing for the direct modification of the pyridazine or other aromatic rings within the molecule at a late stage of the synthesis. nih.gov This strategy allows for the rapid creation of analogs without needing to re-synthesize the core scaffold from the beginning. acs.orgnih.gov Organic photoredox catalysts, in particular, offer a green and efficient approach for synthesizing functionalized piperazines. mdpi.comnih.gov

Expanding the Utility of this compound as a Chemical Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound and its optimized analogs can serve as valuable chemical probes. A chemical probe is a small molecule used to study and manipulate a biological process or target protein in a cellular or in vivo setting. To be effective, a probe must be potent, selective, and have a known mechanism of action.

By modifying an optimized derivative of this compound with a reactive moiety (e.g., a photo-affinity label) or a reporter tag (e.g., a fluorescent group or biotin), researchers can create tools for target identification and validation. These probes can be used in pull-down experiments to isolate and identify the specific protein targets of the compound, helping to elucidate its mechanism of action and uncover new biological pathways.

Development of Targeted Chemical Libraries based on the Pyridazine-Piperazine Core

The culmination of the aforementioned methodologies is the development of targeted (or focused) chemical libraries. Unlike large, diverse screening libraries, targeted libraries are smaller collections of compounds designed with a specific biological target or family of targets in mind.

Leveraging insights from structural biology (Section 8.2) and predictive AI models (Section 8.3), a focused library of this compound derivatives can be designed to maximize interactions with a chosen target. Advanced synthetic methods (Section 8.4) can then be employed to efficiently synthesize these rationally designed compounds. This approach increases the probability of finding potent and selective modulators of the target protein compared to random screening, thereby streamlining the path from hit identification to a viable lead compound. For example, piperazine derivatives are often sought for their psychostimulating effects and interaction with neurotransmitter systems, making this a potential area for targeted library development. mdpi.com

Q & A

Basic Research Questions

Q. What are the synthetic routes for 3-Methoxy-6-piperazin-1-ylpyridazine, and what intermediates are critical for its preparation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a halogenated pyridazine (e.g., 3-chloro-6-substituted pyridazine) reacts with piperazine under reflux conditions in a polar aprotic solvent like DMF or acetonitrile. Key intermediates include halogenated precursors (e.g., 3-chloro-6-methoxypyridazine) and substituted piperazines. Crystallographic validation of intermediates ensures structural fidelity .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) are diagnostic. Aromatic protons on pyridazine appear as doublets (δ 7.0–8.5 ppm).
  • X-ray crystallography : Resolves bond lengths and angles, confirming substitution patterns (e.g., methoxy vs. chloro groups). For example, Acta Crystallographica studies validate piperazine-pyridazine geometries .
  • GC-MS/HPLC : Purity assessment (>95%) and detection of byproducts (e.g., unreacted piperazine) .

Q. What in vitro pharmacological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antiplatelet activity : ADP-induced platelet aggregation assays using human platelet-rich plasma (IC50 determination) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency and selectivity?

  • Methodological Answer :

  • Substitution effects : Replace methoxy with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to modulate lipophilicity and target binding. Evidence from triazolopyridazine derivatives shows improved BRD4 inhibition with bivalent binding motifs .
  • Piperazine modifications : Introduce methyl or aryl groups to the piperazine ring to enhance pharmacokinetic properties (e.g., AUC, half-life). For example, AZD5153’s optimization involved balancing solubility and membrane permeability .

Q. What mechanistic approaches can validate the target engagement of this compound in BET protein inhibition?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
  • CRISPR/Cas9 knockout : Confirm phenotype rescue (e.g., c-Myc downregulation) in BRD4-deficient cells .
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) to recombinant BRD4 bromodomains .

Q. How should conflicting data on compound efficacy across different experimental models be resolved?

  • Methodological Answer :

  • Cross-validation : Replicate assays in orthogonal systems (e.g., primary cells vs. immortalized lines) .
  • Dose-response profiling : Compare EC50/IC50 values under standardized conditions (e.g., serum concentration, passage number) .
  • Impurity analysis : Use HPLC-MS to rule out batch-specific contaminants affecting activity .

Q. What analytical strategies ensure reproducibility in quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ stable isotope-labeled internal standards (e.g., deuterated analogs) for precise quantification .
  • Sample preparation : Solid-phase extraction (C18 columns) to reduce matrix effects in plasma/tissue homogenates .
  • Method validation : Adhere to FDA/EMA guidelines for linearity (R² >0.99), accuracy (85–115%), and precision (CV <15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.